molecular formula C11H16O B7900619 1-(2-iso-Propylphenyl)ethanol

1-(2-iso-Propylphenyl)ethanol

Cat. No.: B7900619
M. Wt: 164.24 g/mol
InChI Key: HDGKECNHQTVLTQ-UHFFFAOYSA-N
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Description

1-(2-iso-Propylphenyl)ethanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring substituted with an isopropyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-iso-Propylphenyl)ethanol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 2-isopropylphenylmagnesium bromide with formaldehyde, followed by hydrolysis to yield this compound.

    Reduction of Ketones: Another approach is the reduction of 2-isopropylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, the compound can be produced via catalytic hydrogenation of 2-isopropylacetophenone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions: 1-(2-iso-Propylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-isopropylacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Esterification: Acetic anhydride or carboxylic acids in the presence of sulfuric acid.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: 2-isopropylacetophenone.

    Esterification: Esters such as 1-(2-iso-Propylphenyl)ethyl acetate.

    Substitution: Substituted derivatives like 2-isopropyl-4-nitrophenylethanol.

Scientific Research Applications

1-(2-iso-Propylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the effects of structural modifications on biological activity.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

1-(2-iso-Propylphenyl)ethanol can be compared with other similar compounds:

    1-Phenylethanol: Lacks the isopropyl group, resulting in different chemical and physical properties.

    2-Phenylethanol: The hydroxyl group is attached to a different carbon, leading to variations in reactivity and applications.

    1-(2-Methylphenyl)ethanol: The methyl group substitution affects the compound’s steric and electronic properties.

Uniqueness:

  • The presence of the isopropyl group at the ortho position in this compound imparts unique steric and electronic effects, influencing its reactivity and potential applications.

Comparison with Similar Compounds

  • 1-Phenylethanol
  • 2-Phenylethanol
  • 1-(2-Methylphenyl)ethanol

Properties

IUPAC Name

1-(2-propan-2-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGKECNHQTVLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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